N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)furan-3-carboxamide

Description

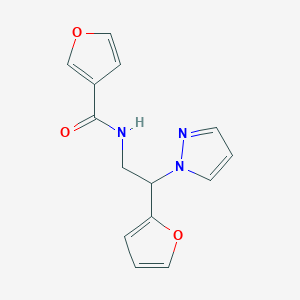

N-(2-(Furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)furan-3-carboxamide is a heterocyclic compound featuring dual furan rings and a pyrazole moiety linked via an ethyl-carboxamide bridge.

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3/c18-14(11-4-8-19-10-11)15-9-12(13-3-1-7-20-13)17-6-2-5-16-17/h1-8,10,12H,9H2,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUQSESRAILNXEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C(CNC(=O)C2=COC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include:

Key Observations :

Heterocyclic Diversity: The target compound’s dual furan and pyrazole system distinguishes it from analogs with single heterocycles (e.g., 22a, 95a) or thiophene substitutions (e.g., 21, 47i).

Electronic Effects : Unlike nitro-containing analogs (21, 22a), the target compound lacks electron-withdrawing groups, which may reduce reactivity but improve metabolic stability .

Steric Considerations : The ethyl bridge in the target compound introduces conformational flexibility absent in rigid analogs like 95a or 47i, possibly affecting binding affinity in pharmacological contexts .

Physicochemical Properties

While specific data for the target compound is unavailable, comparisons can be inferred:

- Melting Points : Nitro-substituted analogs (e.g., 21, 22a) exhibit higher melting points (e.g., 297°C for 21) due to strong intermolecular interactions (e.g., dipole-dipole, hydrogen bonding). The target compound’s melting point is likely lower, given the absence of nitro groups .

- Solubility : The pyrazole and carboxamide groups may enhance aqueous solubility compared to ester derivatives (e.g., 95a) but reduce it relative to nitro-furans (e.g., 22a) due to reduced polarity .

Q & A

Basic: What synthetic strategies are recommended for preparing N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)furan-3-carboxamide?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Condensation reactions to form the pyrazole core, using precursors like furan-2-carboxaldehyde and hydrazine derivatives.

- Coupling reactions (e.g., amide bond formation) with coupling agents such as EDC/HOBt or DCC to link the furan-3-carboxamide moiety .

- Purification via column chromatography (silica gel or reversed-phase) or HPLC to isolate the final product .

Key challenges include optimizing reaction temperatures (60–100°C) and solvent systems (e.g., DMF or THF) to prevent side reactions .

Advanced: How can contradictions in biological activity data across in vitro models be resolved?

Methodological Answer:

Contradictions may arise from differences in cell-line specificity, assay conditions, or off-target effects. To address this:

- Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity .

- Perform dose-response studies to establish EC50/IC50 values under standardized conditions .

- Employ target validation via CRISPR-Cas9 knockout or siRNA knockdown to confirm mechanistic pathways .

- Cross-validate with computational docking (e.g., AutoDock Vina) to predict binding affinities to related targets like kinase enzymes .

Basic: Which spectroscopic techniques are essential for structural characterization?

Methodological Answer:

- 1H/13C NMR : To confirm the presence of furan (δ 6.2–7.4 ppm), pyrazole (δ 7.5–8.5 ppm), and carboxamide (δ 2.1–2.5 ppm) groups .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and N-H bends (amide I/II bands) .

- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .

Advanced: What methodologies optimize the study of macromolecular interactions (e.g., protein binding)?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Real-time analysis of binding kinetics (ka/kd) using immobilized protein targets .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .

- X-ray Crystallography : Resolve 3D binding modes using SHELX for structure refinement (e.g., hydrogen-bonding networks with active sites) .

Basic: What structural features influence the compound’s chemical reactivity?

Methodological Answer:

- Furan rings : Participate in electrophilic substitution due to electron-rich π-systems .

- Pyrazole moiety : Acts as a hydrogen-bond acceptor, influencing solubility and target engagement .

- Carboxamide group : Undergoes hydrolysis under acidic/basic conditions, requiring pH-controlled storage .

Advanced: How can computational modeling predict pharmacokinetic properties?

Methodological Answer:

- QSAR Models : Predict logP (e.g., 2.8–3.5) and solubility using tools like Schrödinger’s QikProp .

- Molecular Dynamics Simulations : Assess membrane permeability (e.g., blood-brain barrier penetration) .

- ADMET Prediction : Use SwissADME to estimate metabolic stability (CYP450 interactions) and toxicity .

Basic: Which purification techniques ensure high yield and purity?

Methodological Answer:

- Flash Chromatography : Separate intermediates using hexane/ethyl acetate gradients .

- Preparative HPLC : Achieve >95% purity with C18 columns and acetonitrile/water mobile phases .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystalline product .

Advanced: What strategies mitigate stability issues during long-term storage?

Methodological Answer:

- Lyophilization : Store as a lyophilized powder under inert gas (argon) to prevent oxidation .

- Stability-Indicating Assays : Monitor degradation via HPLC-UV at 254 nm .

- pH Buffering : Use citrate (pH 4–6) to slow carboxamide hydrolysis .

Basic: How does logP affect the compound’s biological activity?

Methodological Answer:

A logP of ~3.2 (predicted) suggests moderate lipophilicity, enabling passive diffusion across cell membranes. However, excessive lipophilicity (>4) may reduce aqueous solubility, requiring formulation with cyclodextrins or liposomes .

Advanced: What experimental approaches validate target engagement in cellular models?

Methodological Answer:

- Chemical Proteomics : Use photoaffinity probes to pull down interacting proteins .

- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring thermal stability shifts .

- Transcriptomic Profiling : Compare gene expression changes in treated vs. untreated cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.